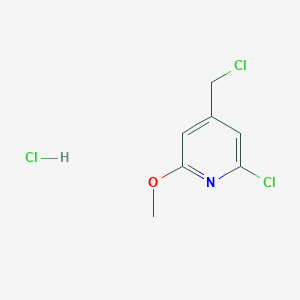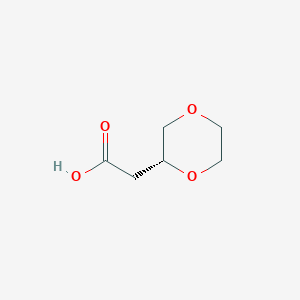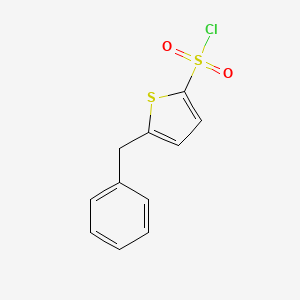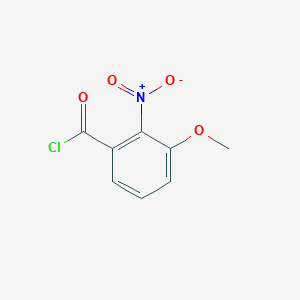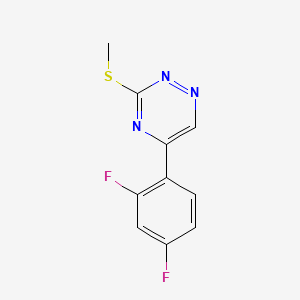![molecular formula C10H19N3O B8754355 1-propan-2-yl-1,3,8-triazaspiro[4.5]decan-4-one CAS No. 1012-36-8](/img/structure/B8754355.png)
1-propan-2-yl-1,3,8-triazaspiro[4.5]decan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-propan-2-yl-1,3,8-triazaspiro[4.5]decan-4-one is a chemical compound that belongs to the class of spiro compounds. Spiro compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound has a spiro linkage between a triazine ring and a decane ring, making it an interesting subject for chemical research and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-propan-2-yl-1,3,8-triazaspiro[4.5]decan-4-one can be achieved through a series of chemical reactions involving the formation of the spiro linkage. One common method involves the use of a Lewis acid-catalyzed Prins/pinacol cascade process. This method is known for its high yield and selectivity, making it suitable for the synthesis of spiro compounds .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions are crucial for the efficient production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
1-propan-2-yl-1,3,8-triazaspiro[4.5]decan-4-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may result in the formation of alcohols.
Aplicaciones Científicas De Investigación
1-propan-2-yl-1,3,8-triazaspiro[4.5]decan-4-one has various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex spiro compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development and therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-propan-2-yl-1,3,8-triazaspiro[4.5]decan-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-propan-2-yl-1,3,8-triazaspiro[4.5]decan-4-one can be compared with other similar spiro compounds, such as:
- 1-(Propan-2-yl)-1,3,8-triazaspiro[4.5]decan-2-one
- 1-(Propan-2-yl)-1,3,8-triazaspiro[4.5]decan-3-one
These compounds share a similar spiro structure but differ in the position of the functional groups. The unique structure of this compound gives it distinct chemical and biological properties, making it a valuable compound for research and applications.
Propiedades
Número CAS |
1012-36-8 |
|---|---|
Fórmula molecular |
C10H19N3O |
Peso molecular |
197.28 g/mol |
Nombre IUPAC |
1-propan-2-yl-1,3,8-triazaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C10H19N3O/c1-8(2)13-7-12-9(14)10(13)3-5-11-6-4-10/h8,11H,3-7H2,1-2H3,(H,12,14) |
Clave InChI |
XZHOXOLERBSGBK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CNC(=O)C12CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


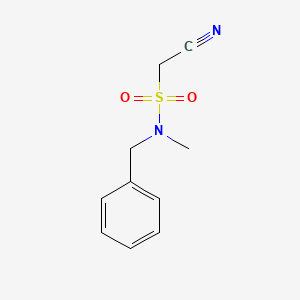
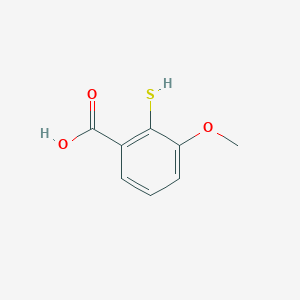
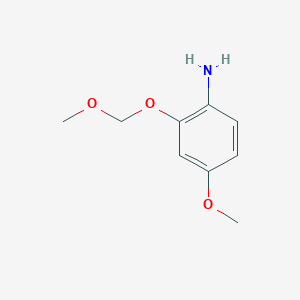
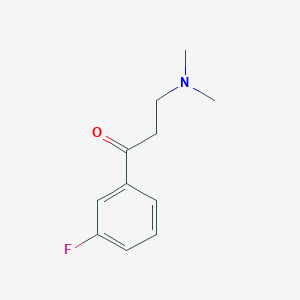
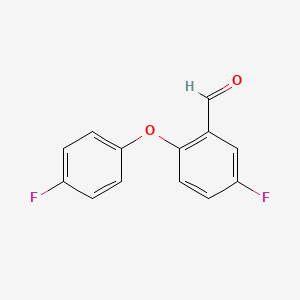
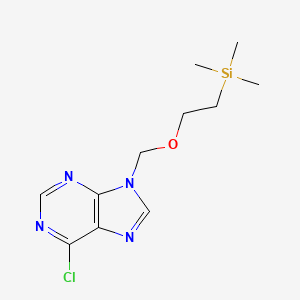
![13-thia-8,10,15-triazatetracyclo[7.6.0.02,7.010,14]pentadeca-1(9),2,4,6,11,14-hexaene](/img/structure/B8754324.png)
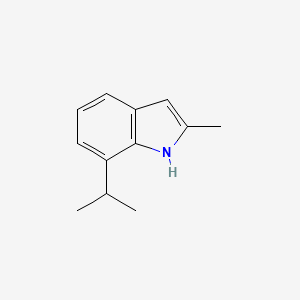
![(2S)-2-[(1-benzofuran-2-ylcarbonyl)amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B8754336.png)
